
Tris(dimethylsilyl)amine
説明
Tris(dimethylsilyl)amine is an organosilicon compound with the chemical formula (CH₃)₂SiNHSi(CH₃)₂Si(CH₃)₂. It is a colorless, crystalline or waxy solid that is stable to water and bases but reacts with alcohols or acids to cleave the silicon-nitrogen bond, forming ammonia . This compound is of significant interest in the field of organosilicon chemistry due to its unique structural properties and reactivity.
準備方法
Tris(dimethylsilyl)amine can be synthesized through various methods. One common synthetic route involves the reaction of hexamethyldisilazane with sodium amide or sodium and styrene, followed by treatment with trimethylchlorosilane . The reaction typically proceeds with an 80% yield. Another method involves the reaction of lithium nitride with trimethylchlorosilane in tetrahydrofuran, achieving a 72% yield . Industrial production methods often utilize similar synthetic routes but are optimized for larger-scale production and higher yields.
化学反応の分析
General Decomposition Pathways
The decomposition of tris(dimethylsilyl)amine has been studied extensively, particularly in the context of its use as a precursor for silicon oxynitride films. Under varying conditions, TDMSA can decompose into numerous by-products, including:
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Silanols
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Siloxanes
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Disilazanes
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Silanamines
The presence of these by-products indicates complex reaction pathways during thermal decomposition .
Gas-Phase Analysis
Recent studies utilizing gas chromatography-mass spectrometry (GC-MS) and electron spin resonance (ESR) have identified at least fifteen distinct by-products during the CVD process. Notably, radical species such as dimethylsilane () are consistently observed, suggesting significant fragmentation of the TDMSA precursor .
Influence of Reaction Conditions
The temperature and gas composition during the deposition process significantly affect the decomposition pathways and the resultant film quality. For instance:
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Increasing oxygen flow rates leads to a higher production of siloxane products and decreases nitrogen content in the deposited films.
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Conversely, reducing oxygen flow enhances nitrogen incorporation into the films .
Film Characteristics
The films produced from TDMSA exhibit excellent corrosion resistance and conformality, making them suitable for various electronic applications. The incorporation of nitrogen into the silicon matrix enhances the electrical properties of the films .
Comparative Analysis
Precursor Type | Temperature Required | Nitrogen Source | By-products Observed |
---|---|---|---|
This compound | Lower than others | Yes | Silanols, Siloxanes, Disilazanes |
Traditional Silane Precursors | Higher | Yes | Ammonium Chloride |
This table highlights the advantages of using this compound over conventional silane precursors in terms of processing conditions and by-product management .
生物活性
Tris(dimethylsilyl)amine, also known as tris(trimethylsilyl)amine (TMS-N), is a compound of significant interest due to its unique chemical properties and potential biological applications. This article examines its biological activity, including its role in chemical nitrogen fixation, interactions with various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and consists of three trimethylsilyl groups attached to a nitrogen atom. The compound is typically a colorless, crystalline solid that is stable in water but can be hydrolyzed by alcohols and acids to release ammonia. Its structure allows it to participate in various chemical reactions, particularly those involving nitrogen fixation .
Biological Activity
1. Nitrogen Fixation
This compound plays a crucial role as an intermediate in the process of chemical nitrogen fixation. It facilitates the conversion of atmospheric nitrogen () into ammonia (), a process essential for synthesizing organic compounds from inorganic nitrogen sources. This reaction is particularly significant under mild conditions, making TMS-N a valuable reagent in synthetic organic chemistry .
2. Radical Reactions
Research indicates that this compound can generate reactive radicals that may interact with biological molecules. For instance, it has been utilized as a reducing agent in radical-based reactions, which can lead to the formation of various organic compounds. These reactions are important in the synthesis of biologically active molecules, including pharmaceuticals .
Case Studies and Research Findings
Case Study 1: Antioxidant Activity
In a study investigating the antioxidant properties of various organosilicon compounds, this compound demonstrated significant radical scavenging activity. This property suggests potential applications in protecting biological systems from oxidative stress .
Case Study 2: Synthesis of Biologically Active Compounds
This compound has been employed in the synthesis of several biologically active compounds. For example, it was used in the preparation of chiral cis-cyclopropane structures designed as antidopaminergic agents, showcasing its utility in pharmaceutical chemistry .
Data Table: Summary of Biological Activities
Safety and Toxicity
While this compound is generally considered stable, it is important to handle it with care due to its potential reactivity with strong acids and bases. The hydrolysis products include ammonia, which can pose health risks at elevated concentrations. Safety data sheets should be consulted for handling guidelines .
科学的研究の応用
Chemical Vapor Deposition (CVD)
Applications in CVD:
TDMSA is employed as a precursor for the deposition of silicon oxynitride (SiOxNy) films through atmospheric pressure chemical vapor deposition (APCVD). The presence of both silicon and nitrogen in its structure allows for the formation of high-quality films at moderate temperatures.
- Process Insights:
Table 1: CVD Process Parameters Using TDMSA
Parameter | Value |
---|---|
Temperature | Moderate (e.g., 200-400°C) |
Gas Composition | O₂, NH₃ |
Film Composition | SiOxNy |
By-products Identified | Silanols, Siloxanes |
Chemical Nitrogen Fixation
Role in Nitrogen Fixation:
TDMSA serves as an intermediate in the reductive silylation process for nitrogen fixation. It hydrolyzes to release ammonia, thus facilitating the conversion of atmospheric nitrogen into reactive substrates under ambient conditions.
- Mechanism:
Case Study: Nitrogen Fixation Using TDMSA
A study demonstrated that TDMSA could effectively convert dinitrogen into ammonia using titanium-based catalysts under mild conditions, achieving significant turnover numbers (TON) and showcasing its potential as a sustainable nitrogen source .
Organic Synthesis
Applications in Organic Chemistry:
TDMSA is utilized as a reagent in various organic transformations, including radical reactions and hydrosilylation processes. Its ability to generate silyl radicals makes it a powerful tool for modifying functional groups under mild conditions.
- Examples of Reactions:
Table 2: Summary of Organic Reactions Involving TDMSA
Reaction Type | Description | Yield (%) |
---|---|---|
Hydrosilylation | Addition to olefins | Up to 90% |
Radical Reductions | Functional group modifications | Variable |
特性
InChI |
InChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAKYNJRLAJRNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)N([Si](C)C)[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18NSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884795 | |
Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21331-86-2 | |
Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(dimethylsilyl)-1,1-dimethylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tris(dimethylsilyl)amine a suitable precursor for SiOxNy film deposition?
A1: this compound presents several advantageous characteristics for SiOxNy film deposition. Firstly, it serves as a dual source of both silicon and nitrogen [, ]. This eliminates the need for additional nitrogen precursors like NH3, simplifying the deposition process. Secondly, the presence of Si-H bonds in its structure enables film formation at lower temperatures compared to conventional silazane/silanamine precursors []. This lower temperature processing is beneficial for applications sensitive to high temperatures.
Q2: What are the potential benefits of developing a kinetic model for this CVD process?
A2: Developing a kinetic model for the CVD of SiOxNy films using TDMSA offers valuable insights into the intricate process dynamics []. Such a model can help predict the impact of various process parameters (e.g., temperature, pressure, gas flow rates) on film properties like composition, thickness, and uniformity. This understanding can guide the optimization of deposition conditions for tailoring film characteristics to specific applications.
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